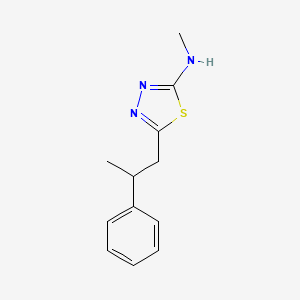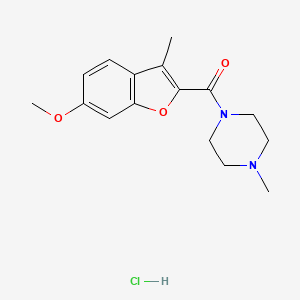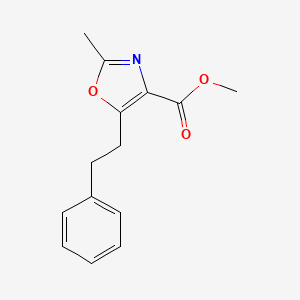![molecular formula C18H35NO10 B15211226 Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate CAS No. 646530-55-4](/img/structure/B15211226.png)
Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple ethoxy groups and an amino succinate moiety, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate typically involves the reaction of 2-(2-(2-methoxyethoxy)ethoxy)ethanol with a suitable amine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the compound is typically achieved through techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: A related compound with similar ethoxy groups but lacking the amino succinate moiety.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: Another similar compound with an amine group instead of the amino succinate moiety.
Uniqueness
(S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate is unique due to its combination of multiple ethoxy groups and an amino succinate moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
646530-55-4 |
|---|---|
Fórmula molecular |
C18H35NO10 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl] (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C18H35NO10/c1-22-3-5-24-7-9-26-11-13-28-17(20)15-16(19)18(21)29-14-12-27-10-8-25-6-4-23-2/h16H,3-15,19H2,1-2H3/t16-/m0/s1 |
Clave InChI |
BKESXKYDSHQXAC-INIZCTEOSA-N |
SMILES isomérico |
COCCOCCOCCOC(=O)C[C@@H](C(=O)OCCOCCOCCOC)N |
SMILES canónico |
COCCOCCOCCOC(=O)CC(C(=O)OCCOCCOCCOC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


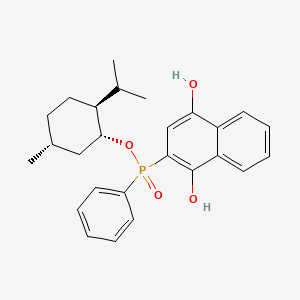
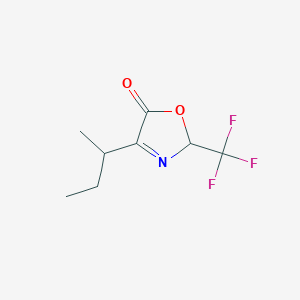
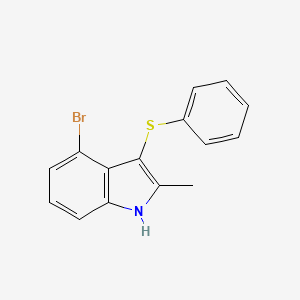
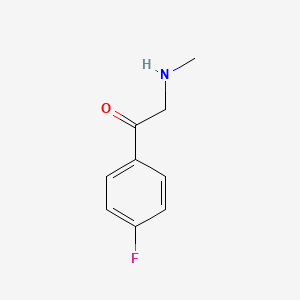
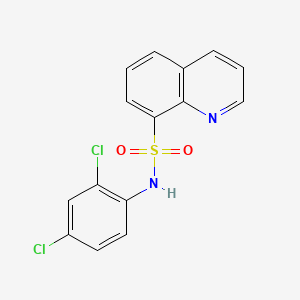
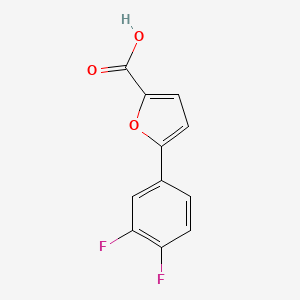
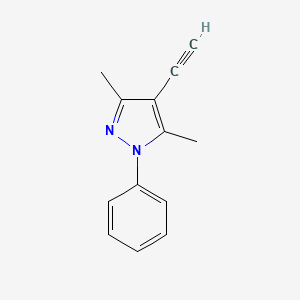
![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)
